molecular formula C16H24ClNO3 B1424011 Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1219964-44-9

Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Cat. No.: B1424011
CAS No.: 1219964-44-9
M. Wt: 313.82 g/mol
InChI Key: WBQDNUJFFBAXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted with a 2-piperidinylethoxy-methyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical research applications. Structurally, it combines a methyl benzoate moiety with a piperidine ring, a feature shared with several antispasmodic and receptor-targeting agents .

Properties

IUPAC Name

methyl 2-(2-piperidin-2-ylethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-8-3-2-6-13(15)12-20-11-9-14-7-4-5-10-17-14;/h2-3,6,8,14,17H,4-5,7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQDNUJFFBAXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219964-44-9
Record name Benzoic acid, 2-[[2-(2-piperidinyl)ethoxy]methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The ethoxy group is then introduced through an etherification reaction, followed by the formation of the benzoate ester. The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring yields piperidinones, while reduction of the ester group produces alcohols.

Scientific Research Applications

Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoate ester moieties play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperidinyl Substitution

Table 1: Key Structural Differences
Compound Name Piperidinyl Position Ester Group CAS Number Molecular Weight (g/mol)
Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate HCl 2 Methyl Not explicitly stated ~299.79 (estimated)
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl 4 Methyl 1112052-86-4 299.79
Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl 2 Ethyl Not explicitly stated 313.82 (estimated)
Methyl 4-(piperidin-4-ylmethyl)benzoate HCl 4 (methyl linkage) Methyl 333986-70-2 269.78
  • Piperidinyl Position : The 2-piperidinyl substitution in the target compound contrasts with 4-piperidinyl in analogs like Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl . Positional differences influence steric interactions and receptor binding.

Physicochemical Properties

Table 2: Physicochemical Comparisons
Property Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate HCl Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl
Molecular Formula C15H22ClNO3 (estimated) C15H22ClNO3 C16H24ClNO3
LogP (estimated) ~2.5 ~2.5 ~3.0
Solubility High (hydrochloride salt) High Moderate
Stability Stable under dry conditions Similar Hydrolysis-prone (ethyl ester)
  • LogP : Ethyl esters (LogP ~3.0) are more lipophilic than methyl esters (LogP ~2.5), impacting membrane permeability .
  • Stability : Methyl esters are generally more resistant to hydrolysis than ethyl esters, a critical factor in formulation design .

Biological Activity

Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride, a synthetic compound characterized by its unique structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₂₂ClNO₃
  • Molecular Weight : 299.79 g/mol
  • CAS Number : 1219964-44-9
  • Appearance : White to off-white powder
  • Solubility : Soluble in various organic solvents

The compound features a piperidine ring linked through an ethoxy chain to a benzoate moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine and benzoate components are believed to influence the compound's binding affinity and activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to pain and inflammation.

Pharmacological Properties

Initial studies suggest that this compound exhibits significant pharmacological properties:

  • Analgesic Effects : Research indicates potential analgesic properties, making it a candidate for pain management therapies.
  • Anti-inflammatory Activity : The compound may reduce inflammation, which is relevant in treating various inflammatory conditions.
  • Neurological Implications : Its structural similarity to other piperidine derivatives suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study assessed the compound's effect on isolated rat pancreatic islets, demonstrating its ability to stimulate insulin secretion comparable to known hypoglycemic agents like repaglinide. This suggests a potential role in diabetes management .
  • Binding Affinity Tests :
    • Binding assays revealed that this compound has a dissociation constant (K_D) of approximately 134 nM when tested against the sulfonylurea receptor (SUR1), indicating strong binding affinity .
  • Animal Studies :
    • Biodistribution studies in rats showed stable accumulation in pancreatic tissues, supporting its potential use as a tracer in PET imaging for diabetes research .

Comparative Analysis of Related Compounds

CompoundMolecular WeightBiological ActivityKey Findings
Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate HCl299.79 g/molAnalgesic, anti-inflammatoryStimulates insulin secretion
Repaglinide452.56 g/molHypoglycemic agentStrong SUR1 binding, insulin secretion
Piperidine derivativesVariesNeurological effectsPotential treatment for CNS disorders

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsMonitoring Method
Piperidine FormationPd/C, H₂, 80°C, 12 hrsGC-MS
EthoxylationEthylene oxide, NaH, THF, 60°CNMR
Ester CouplingMethyl 2-(chloromethyl)benzoate, DMF, 100°CHPLC

Advanced: How can reaction yields be improved for introducing the piperidinyl ethoxy group?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : Use Pd/C with controlled particle size (e.g., 5% Pd) to enhance hydrogenation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates during ethoxylation .
  • Inert Atmosphere : Conduct coupling reactions under nitrogen to prevent oxidation of intermediates .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.6–4.2 ppm confirm the ethoxy group; aromatic protons (δ 7.2–8.1 ppm) validate the benzoate .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm confirms ester functionality .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) aligned with the molecular formula (C₁₆H₂₂ClNO₃) .
  • IR Spectroscopy : Stretching bands at 1720 cm⁻¹ (ester C=O) and 1100 cm⁻¹ (C-O-C) .

Advanced: How to resolve discrepancies in NMR data for the benzoate ester group?

Methodological Answer:

  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted methyl benzoate) .
  • Deuterated Solvents : Employ DMSO-d₆ or CDCl₃ to eliminate solvent interference in ¹H NMR .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Respirators (N95), nitrile gloves, and safety goggles to prevent inhalation/skin contact .
  • Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., HCl gas) .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What mechanistic insights explain its biological activity?

Methodological Answer:

  • Receptor Binding : The piperidine moiety acts as a hydrogen bond donor, targeting neurotransmitter receptors (e.g., σ receptors) .
  • Ester Hydrolysis : In vivo cleavage of the ester group releases bioactive metabolites; monitor via LC-MS in pharmacokinetic studies .

Basic: How to assess compound stability under storage conditions?

Methodological Answer:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C suggests room-temperature stability) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

Advanced: How to address low yields in ester coupling reactions?

Methodological Answer:

  • Coupling Agents : Use DCC/DMAP or EDC·HCl to activate the carboxylic acid group .
  • Stoichiometry : Increase molar equivalents of methyl 2-(chloromethyl)benzoate (1.5–2.0 eq) to drive the reaction .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) while maintaining yields >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 2
Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.